3-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline
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Overview
Description
3-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline typically involves the reaction of 3-fluoroaniline with 4-methyl-1,3-thiazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted products.
Scientific Research Applications
3-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
- 4-methyl-2-(4-trifluoromethylphenyl)-1,3-thiazole-5-yl methanol
- 2-methyl-4-(4-methyl-1,3-thiazol-5-yl)methyl aniline
Uniqueness
3-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline is unique due to the presence of the fluoro group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C11H11FN2S |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline |
InChI |
InChI=1S/C11H11FN2S/c1-8-11(15-7-14-8)6-13-10-4-2-3-9(12)5-10/h2-5,7,13H,6H2,1H3 |
InChI Key |
RFTAUFCRBJIEPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CNC2=CC(=CC=C2)F |
Origin of Product |
United States |
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